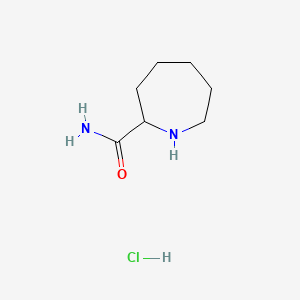

Azepane-2-carboxamide hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

azepane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)6-4-2-1-3-5-9-6;/h6,9H,1-5H2,(H2,8,10);1H |

InChI Key |

BUAZTHUOZSGRIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Azepane-2-carboxamide (B11923136) and its Derivatives

The construction of the azepane-2-carboxamide core can be achieved through various synthetic pathways. The primary challenge often lies in the formation of the seven-membered ring, which can be hindered by slow cyclization kinetics. nih.gov Key strategies involve the formation of the azepane ring followed by the introduction or modification of the carboxamide group, or the simultaneous construction of the ring with the desired functionalities.

Ring Expansion Methodologies for Azepane Formation

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings like azepanes, often starting from more readily available five- or six-membered precursors. researchgate.netbenthamdirect.comdntb.gov.uaresearchgate.net These methods can offer high stereoselectivity and regioselectivity. rsc.orgrsc.org

Common ring expansion strategies include:

Beckmann Rearrangement : This classic reaction involves the acid-catalyzed rearrangement of a ketoxime to an amide. For instance, a suitably substituted cyclohexanone (B45756) can be converted to its oxime, which then undergoes Beckmann rearrangement to form a seven-membered lactam (azepan-2-one). This lactam can then be further functionalized. acs.org A functional derivative of ε-caprolactam, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized using a highly efficient Beckmann rearrangement. researchgate.net

Schmidt Rearrangement : Optically active α-alkylated azepane-2-carboxylic acid esters have been synthesized via the Schmidt rearrangement of ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates. umn.edu

Tiffeneau-Demjanov Rearrangement : This and other rearrangements like the Aza-Claisen and Schmidt rearrangements are utilized for the synthesis of azepine derivatives from six-membered rings. nih.gov

Piperidine (B6355638) Ring Expansion : Diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity through the ring expansion of piperidine precursors. rsc.orgrsc.org For example, the reaction of a piperidine derivative with sodium azide (B81097) in DMSO can lead to a ring-expanded diazide. rsc.org

Pyrrolidine Ring Expansion : 5-Arylpyrrolidine-2-carboxylates can be transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion, demonstrating a pyrrolidine-to-azepane ring expansion. nih.gov

The following table summarizes selected ring expansion methodologies for the synthesis of azepane derivatives.

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference(s) |

| Cyclohexanone Oxime | Acid catalyst | Lactam (Azepan-2-one) | Beckmann Rearrangement | acs.org |

| Ethyl 2-oxo-1-alkyl-cyclohexanecarboxylate | Hydrazoic acid | α-Alkylated azepane-2-carboxylic acid ester | Schmidt Rearrangement | umn.edu |

| Substituted Piperidine | NaN₃ in DMSO | Azepane derivative | Piperidine Ring Expansion | rsc.org |

| 5-Arylpyrrolidine-2-carboxylate | Cu(I) promotion, microwave | 1H-Benzo[b]azepine-2-carboxylate | Pyrrolidine Ring Expansion | nih.gov |

Amide Coupling Reactions in Azepane-2-carboxamide Synthesis

The formation of the amide bond in azepane-2-carboxamide is typically achieved by coupling the corresponding azepane-2-carboxylic acid with an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt. This reaction usually requires the activation of the carboxylic acid. hepatochem.comfishersci.co.uk

Common coupling reagents and methods include:

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to activate the carboxylic acid. hepatochem.com The reaction often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov A protocol using EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines and carboxylic acids. nih.gov

Acyl Halides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with ammonia to form the primary amide.

Active Esters : The carboxylic acid can be converted to an active ester, such as a pentafluorophenyl or N-hydroxysuccinimide ester, which then reacts with an amine. hepatochem.com

The final step in the synthesis of azepane-2-carboxamide hydrochloride involves the treatment of the synthesized azepane-2-carboxamide with hydrochloric acid to form the corresponding hydrochloride salt.

Organometallic Chemistry Approaches for Azepane Scaffolds

Organometallic reagents and catalysts play a crucial role in the synthesis of complex heterocyclic scaffolds, including azepanes. rsc.org These approaches can offer novel pathways with high efficiency and selectivity.

Examples of organometallic approaches include:

Copper-Catalyzed Reactions : An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.govmdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are used in various transformations, including cross-coupling and hydrogenation reactions, to build and functionalize the azepane ring. researchgate.netchemistryviews.org

Osmium-Catalyzed Aminohydroxylation : A stereoselective synthesis of heavily hydroxylated azepane iminosugars has been developed using an osmium-catalyzed tethered aminohydroxylation reaction. nih.govacs.org

Ruthenium-Catalyzed Cross-Metathesis : Optically active annulated azepane scaffolds can be synthesized via ruthenium-catalyzed olefin cross-metathesis followed by hydrogenation. chemistryviews.org

Grignard Reagents : The addition of vinylmagnesium bromide to a D-mannose-derived aldehyde is a key step in a stereoselective synthesis of pentahydroxyazepane iminosugars. nih.govacs.org

Stereoselective Synthetic Pathways to Azepane Structures

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several stereoselective methods for the synthesis of chiral azepane derivatives have been developed. rsc.orgnih.govacs.org

Key stereoselective strategies include:

Asymmetric Hydrogenation : Catalytic hydrogenation can be used to stereoselectively reduce double bonds in precursors, setting the stereocenters in the final azepane ring. chemistryviews.org

Chiral Pool Synthesis : Starting from enantiomerically pure natural products like amino acids or sugars can provide a straightforward route to chiral azepane derivatives. For example, a pentahydroxylated azepane has been synthesized from D-glucose. nih.govacs.org

Stereoselective Ring Expansion : As mentioned earlier, piperidine ring expansions can proceed with high diastereoselectivity. rsc.orgrsc.org

Asymmetric Alkylation : Palladium-catalyzed asymmetric allylic alkylation has been used to create optically active cyclic α-allyl-β-oxoesters, which are precursors to annulated azepane scaffolds. chemistryviews.org

Wishka and colleagues developed a scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, where the key step is an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate that stereoselectively generates the C2 and C5 substituents. researchgate.net

Reaction Mechanisms and Kinetic Studies in Azepane Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes to azepanes. The formation of the seven-membered ring is often the most challenging step due to unfavorable entropic factors. nih.gov

Mechanistic insights have been gained for several key reactions:

Ring Expansion of Aryl Azides : The photolysis of aryl azides leads to the formation of azepines through the ring expansion of an intermediate aryl nitrene. researchgate.net

Tandem Amination/Cyclization : The Cu(I)-catalyzed reaction of allenynes with amines is proposed to proceed through the formation of a copper acetylide, followed by nucleophilic addition of the amine and intramolecular cyclization. nih.gov

Piperidine Ring Expansion : The mechanism of piperidine ring expansion has been investigated using semiempirical molecular orbital calculations to understand the regiochemistry and stereochemistry of the process. rsc.orgrsc.org

Beckmann Rearrangement : The synthesis of fused azepanes often relies on the Beckmann rearrangement of cyclohexanone oximes, with the regioselectivity of the rearrangement being a key factor. acs.org

Conformational analysis of azepane using high-level electronic structure calculations has shown that the twist-chair conformation is the most stable. nih.gov Such computational studies aid in understanding the reactivity and stability of these heterocyclic systems.

Derivatization and Functionalization Strategies for Azepane-2-carboxamide Analogues

The azepane-2-carboxamide scaffold offers multiple points for derivatization to create a library of analogues for structure-activity relationship (SAR) studies. dntb.gov.uaresearchgate.net The primary sites for modification are the azepane ring nitrogen, the amide nitrogen, and the carbon atoms of the ring.

N-Functionalization : The secondary amine of the azepane ring can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. This is a common strategy in the development of azepane-containing drugs.

Ring Functionalization : Introducing substituents onto the carbon framework of the azepane ring can be achieved by starting with appropriately functionalized precursors or by direct functionalization of the azepane ring, although the latter can be challenging. For instance, a series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized. nih.gov

Amide Derivatization : The primary amide of azepane-2-carboxamide can be converted to secondary or tertiary amides by reaction with various electrophiles after deprotonation, or through transamidation reactions. mdpi.com

The synthesis of annulated azepanes, where the azepane ring is fused to another ring system, provides conformationally constrained analogues. chemistryviews.org These derivatives are valuable for probing the bioactive conformation of the azepane scaffold.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation of Azepane-2-carboxamide (B11923136)

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of a compound through its interaction with electromagnetic radiation. Different spectroscopic methods provide unique and complementary pieces of information, which, when combined, allow for the unambiguous determination of a molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For Azepane-2-carboxamide hydrochloride, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: This technique identifies the different types of protons (hydrogen atoms) in a molecule and their neighboring environments. In this compound, the spectrum would reveal distinct signals for the protons on the seven-membered azepane ring, the alpha-proton adjacent to the carboxamide group, and the protons of the amide (CONH₂) and amine (NH₂⁺) groups. The presence of the chiral center at the 2-position makes the methylene (B1212753) protons on the ring diastereotopic, leading to more complex splitting patterns. The broad signals for the amide and amine protons are characteristic and their chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of Azepane-2-carboxamide would show distinct signals for each of the seven carbon atoms in the azepane ring and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon typically appears significantly downfield (around 170-180 ppm), providing clear evidence for the amide functional group. The other six carbons of the azepane ring would appear in the aliphatic region of the spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to predict and help assign these chemical shifts with a high degree of accuracy. acs.org

Table 1: Predicted NMR Spectral Data for Azepane-2-carboxamide This table presents predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Carbonyl (C=O) | - | ~176 ppm |

| Alpha-CH | ~3.7 ppm (multiplet) | ~66 ppm |

| Ring CH₂ (x5) | ~1.5 - 3.4 ppm (complex multiplets) | ~23 - 51 ppm |

| Amide NH₂ | ~7.2, 6.0 ppm (broad singlets) | - |

| Ring NH (as NH₂⁺ in HCl salt) | ~7.7 ppm (broad singlet) researchgate.net | - |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision, which serves to confirm its elemental composition and identity.

For this compound, High-Resolution Mass Spectrometry (HRMS) using an ionization technique like Electrospray Ionization (ESI) would confirm its molecular formula. The analysis would detect the protonated molecule [M+H]⁺ of the free base (Azepane-2-carboxamide). The measured mass would be compared to the calculated exact mass to confirm the elemental composition. The mass spectrum of azepane derivatives often shows characteristic fragmentation patterns, such as the cleavage of the azepane ring, which can provide further structural confirmation. researchgate.net

Table 2: Molecular and Mass Data for Azepane-2-carboxamide

| Attribute | Value |

|---|---|

| Molecular Formula (Free Base) | C₇H₁₄N₂O |

| Molecular Weight (Free Base) | 142.20 g/mol |

| Monoisotopic Mass [M+H]⁺ | 143.1184 Da |

| Molecular Formula (HCl Salt) | C₇H₁₅ClN₂O |

| Molecular Weight (HCl Salt) | 178.66 g/mol |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The primary amide group would be identified by two N-H stretching bands around 3100-3500 cm⁻¹ and a strong C=O (Amide I) stretching band around 1670 cm⁻¹. researchgate.net In the hydrochloride salt, the secondary amine of the azepane ring is protonated to form an ammonium (B1175870) ion (NH₂⁺), which would exhibit a very broad and strong absorption in the 2800-3300 cm⁻¹ region, often overlapping with the C-H stretching bands. The presence of these specific bands provides clear evidence for the key functional groups in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amide | N-H Stretch | 3100 - 3500 (two bands) |

| Primary Amide | C=O Stretch (Amide I) | ~1670 (strong) |

| Secondary Amine Salt | N-H Stretch (broad) | 2800 - 3300 (strong, broad) |

| Alkyl | C-H Stretch | 2850 - 2960 |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a chemical compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds. For a polar compound like this compound, a reversed-phase HPLC method is typically employed.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (like C18) propelled by a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid). The separation is based on the compound's polarity. Purity is determined by monitoring the column eluent with a detector (e.g., UV-Vis or MS) and calculating the relative area of the main peak corresponding to the compound. Product ratios in reactions producing azepane derivatives are often determined by HPLC. nih.gov

Table 4: Example HPLC Method Parameters for Azepane Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses smaller particle sizes in the column packing (typically <2 µm), resulting in significantly faster analysis times and higher resolution. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantitative analysis.

For Azepane-2-carboxamide, a UPLC-MS/MS method would provide excellent capabilities for both purity determination and trace-level quantification. nih.gov Due to the polar nature and presence of primary and secondary amine groups, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can be used to enhance chromatographic retention and detection sensitivity. acs.orgresearchgate.net This approach is particularly useful in complex matrices and for pharmacokinetic studies. The method's robustness allows for the baseline resolution of isomers and provides high accuracy and precision. acs.orgresearchgate.net

Table 5: Example UPLC-MS/MS Method Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| System | UPLC coupled with a Tandem Mass Spectrometer |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Run Time | < 10 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Derivatization (optional) | With AccQTag for enhanced sensitivity acs.orgresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. youtube.com This synergy allows for the effective separation, detection, and identification of individual components within complex mixtures. The process begins with the injection of a sample into the HPLC system, where it is passed through a column containing a stationary phase. youtube.com Compounds in the mixture are separated based on their distinct physical and chemical properties, such as polarity, which dictates their affinity for the stationary phase versus the mobile phase. youtube.com

The retention time, or the time it takes for a specific compound to travel through the column and reach the detector, is a key characteristic used for its initial identification. youtube.com As each separated component elutes from the chromatography column, it is directly introduced into the mass spectrometer. youtube.com The mass spectrometer ionizes the molecules and then separates these ions based on their mass-to-charge (m/z) ratio, providing highly specific molecular weight information that is crucial for structural elucidation and confirmation of identity. youtube.com

For the analysis of polar compounds like cyclic carboxamides, various LC strategies can be employed. Reversed-phase (RP) chromatography, often using a C18 stationary phase with a mobile phase of water and acetonitrile, is common. nih.gov However, for highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) may be used to improve retention and separation. nih.gov The high resolution and accuracy of modern mass spectrometers, such as Orbitrap-based systems, enable the precise determination of elemental composition, further aiding in the characterization of unknown compounds or metabolites in a complex matrix. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of a Complex Mixture This table represents typical parameters and does not correspond to a specific analysis of this compound.

| Parameter | Specification | Purpose |

|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) System | Separates compounds in the mixture. youtube.com |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Stationary phase for separating compounds based on hydrophobicity. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, aids in ionization. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase, elutes compounds from the column. nih.gov |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap) | Provides accurate mass detection for identification. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates ions from the eluted compounds for MS analysis. csbsju.edu |

| Scan Mode | Full Scan with Data-Dependent MS/MS | Detects all ions within a mass range and fragments significant peaks for structural data. |

Chemometric Applications in Analytical Chemistry

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. eurachem.org As analytical instruments like LC-MS generate vast and complex datasets, chemometrics becomes essential for data interpretation, pattern recognition, and model building. eurachem.orgnumberanalytics.com It provides a framework for designing optimal experiments, processing analytical signals, and relating chemical measurements to specific properties of interest. eurachem.org The primary goal is to simplify complexity and reveal underlying relationships between variables within a large dataset. eurachem.orgnumberanalytics.com

Multivariate Data Analysis for Analytical Results

Multivariate Data Analysis (MVA) is a cornerstone of chemometrics that involves the simultaneous observation and analysis of more than one statistical variable at a time. eurachem.org In contrast to univariate analysis, which examines variables one by one, MVA explores the relationships and correlations between multiple variables, providing a more comprehensive understanding of the system being studied. numberanalytics.com In analytical chemistry, this is particularly useful for interpreting data from techniques like spectroscopy and chromatography, where a single sample can produce hundreds or thousands of data points (e.g., absorbances at different wavelengths or ion intensities at different retention times). numberanalytics.comresearchgate.net MVA techniques are employed for tasks such as data reduction, classification, and regression, allowing researchers to build predictive models or classify samples based on their chemical profiles. researchgate.net

Principal Component Analysis (PCA) and Cluster Analysis (CA) in Compound Characterization

Principal Component Analysis (PCA) and Cluster Analysis (CA) are powerful MVA techniques used for exploratory data analysis and pattern recognition. researchgate.net

Principal Component Analysis (PCA) is a statistical method that reduces the dimensionality of a dataset while preserving as much of the original variance as possible. chemistry-matters.comacs.org It transforms the original, often correlated, variables into a new set of uncorrelated variables called Principal Components (PCs). acs.org The first principal component (PC1) accounts for the largest possible variance in the data, the second principal component (PC2) accounts for the second largest, and so on. chemistry-matters.com By plotting the first few PCs (e.g., a PC1 vs. PC2 scores plot), one can visualize the structure of the data in a lower-dimensional space, often revealing groupings, trends, or outliers among the samples. chemistry-matters.com This method is widely used to explore similarities and hidden patterns in datasets where the relationships are not initially clear. researchgate.net

Cluster Analysis (CA) is a technique used to group a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups. mtoz-biolabs.com In chemical characterization, CA can be applied to analytical data (e.g., from LC-MS or spectroscopic measurements) to classify compounds based on similarities in their profiles. Hierarchical Cluster Analysis (HCA) is a common method that builds a hierarchy of clusters, which can be visualized as a dendrogram. chemistry-matters.com CA is often used in tandem with PCA; while PCA can visually suggest clusters, CA provides a mathematical algorithm to define these groupings explicitly. chemistry-matters.com This combined approach allows for the robust classification of compounds based on complex analytical data. researchgate.net

Table 2: Illustrative Principal Component Analysis (PCA) Results This table shows a hypothetical outcome of PCA on a dataset containing multiple related compounds, demonstrating how a few components can explain most of the data's variance.

| Principal Component | Eigenvalue | Percentage of Variance (%) | Cumulative Percentage (%) |

|---|---|---|---|

| PC1 | 4.8 | 60.0 | 60.0 |

| PC2 | 2.1 | 26.3 | 86.3 |

| PC3 | 0.7 | 8.8 | 95.1 |

| PC4 | 0.2 | 2.5 | 97.6 |

Table 3: Illustrative Cluster Analysis (CA) Assignments This table demonstrates a potential outcome of applying Cluster Analysis to a dataset, grouping compounds based on their analytical characteristics derived from techniques like LC-MS.

| Compound/Sample ID | Assigned Cluster | Key Differentiating Feature(s) |

|---|---|---|

| Compound A | 1 | High polarity, early retention time |

| Compound B (e.g., Azepane-2-carboxamide) | 1 | High polarity, early retention time, specific m/z |

| Compound C | 2 | Low polarity, late retention time |

| Compound D | 2 | Low polarity, late retention time, high molecular weight |

| Impurity X | 3 | Unique fragmentation pattern |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Azepane-2-carboxamide (B11923136) Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is pivotal in drug discovery for elucidating the binding modes of potential drug candidates with their biological targets, typically proteins or enzymes. For azepane derivatives, molecular docking studies have been crucial in understanding their mechanism of action and in the rational design of new, more effective therapeutic agents. nih.gov

While specific docking studies on azepane-2-carboxamide hydrochloride are not extensively detailed in publicly available literature, the principles can be understood from studies on analogous compounds. For instance, research on various azepine derivatives has utilized molecular docking to identify potential inhibitors for targets like the neuraminidase of the H1N1 virus. neliti.com In such studies, a library of azepine-containing compounds is docked into the active site of the target protein. The binding affinity is estimated using scoring functions, which calculate the interaction energy between the ligand and the protein. neliti.com A lower interaction energy generally indicates a more stable protein-ligand complex. neliti.com

In a representative study, several azepine derivatives were identified as having promising binding energies against H1N1 neuraminidase, suggesting their potential as effective viral inhibitors. neliti.com Similarly, docking simulations of novel azepine derivatives based on a quinazolinone moiety have been conducted against microbial and cancer-related protein targets, such as outer membrane protein A (OMPA) and Smoothened (SMO), a key protein in the Hedgehog signaling pathway. dntb.gov.uanih.govresearchgate.net These studies have successfully correlated in silico binding energies with in vitro biological activity, demonstrating the predictive power of molecular docking. nih.govresearchgate.net

For azepane derivatives targeting the histamine (B1213489) H3 receptor, molecular docking has revealed key interactions within the receptor's binding pocket. nih.gov The azepane ring, for example, can mimic the interactions of known ligands, fitting into hydrophobic pockets and forming cation-π interactions with aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe). nih.gov The protonated nitrogen atom of the azepane ring can also form crucial hydrogen bonds, further stabilizing the ligand-receptor complex. nih.gov

The following table summarizes representative findings from molecular docking studies on various azepine and azepane derivatives, highlighting the target, the type of interaction, and the predicted binding energy or affinity.

| Derivative Class | Target Protein | Key Interactions/Findings | Predicted Affinity/Energy |

| Quinazolinone-based diazepine/oxazepine | OMPA, SMO/GLI-1 | High binding energy against microbial and cancer targets. | High binding energy |

| Biphenylalkoxyamine azepanes | Butyrylcholinesterase (BuChE) | Azepane ring mimics benzyl (B1604629) substituent of donepezil, forming hydrophobic interactions with Trp84. | IC50 = 2.76 µM |

| Biphenyloxy-alkyl-azepanes | Histamine H3 Receptor | High affinity due to interactions in the binding pocket. | Ki = 18 nM |

| Azepine derivatives | H1N1 Neuraminidase | Promising Cdocker energy suggesting effective inhibition. | Low Cdocker energy |

| Bis-1,3-Oxazepine derivatives | Progesterone Receptor | Potential anticancer properties with high docking scores. | ΔG = -9.58 kcal/mol |

This table is generated based on data from multiple sources. neliti.comdntb.gov.uanih.govresearchgate.netnih.govorientjchem.orgnih.govsophion.com

Structure-Activity Relationship (SAR) Modeling and Prediction for Azepane Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features, or pharmacophores, responsible for the desired therapeutic action. For azepane analogues, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. nih.govnih.gov

A review of azepane-based compounds highlights their diverse pharmacological properties, including anticancer, antimicrobial, and anti-Alzheimer's activities. nih.gov SAR and molecular docking studies are often used in tandem to guide the design of more potent and less toxic azepane-based drugs. nih.gov

For example, in a series of biphenyloxy-alkyl-piperidine and azepane derivatives targeting the histamine H3 receptor, SAR studies revealed several important trends:

Ring Size: The seven-membered azepane ring often confers different activity and selectivity profiles compared to the six-membered piperidine (B6355638) ring. nih.govsophion.com

Linker Length: The length of the alkyl chain connecting the azepane ring to the biphenyl (B1667301) moiety significantly impacts binding affinity. nih.govsophion.com

Substitution Pattern: The position of the phenyl group on the phenoxy ring (meta- vs. para-) also influences the compound's activity. nih.govsophion.com

In one study, 1-(6-(3-phenylphenoxy)hexyl)azepane emerged as the compound with the highest affinity for the human histamine H3 receptor, with a Ki value of 18 nM. nih.govsophion.com Further studies on similar azepane derivatives identified compounds with potent inhibitory activity against butyrylcholinesterase (BuChE), a target in Alzheimer's disease research. nih.gov

The following table presents SAR data for a series of biphenyloxy-alkyl-azepane and piperidine derivatives as histamine H3 receptor ligands, illustrating the impact of structural modifications on binding affinity.

| Compound | Basic Moiety | Linker Length (n) | Biphenyl Position | hH3R Ki (nM) |

| 13 | Azepane | 6 | meta | 18 |

| 14 | Piperidine | 5 | para | 25 |

| 16 | Azepane | 5 | para | 34 |

Data sourced from a study on biphenyloxy-alkyl-piperidine and azepane derivatives. nih.govsophion.com

Similarly, the discovery of azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) was driven by SAR studies focused on substitutions at the 4-position of the azepane ring. nih.gov These efforts led to the identification of a compound with an IC50 of 3.0 nM, demonstrating the power of systematic structural modification. nih.gov

Machine Learning Approaches in Azepane Compound Design and Similarity Analysis

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate the drug discovery pipeline. nih.govmdpi.comresearchgate.net These computational methods can analyze vast chemical datasets to identify patterns, predict molecular properties, and even generate novel chemical structures with desired characteristics. nih.govyoutube.comyoutube.com For scaffolds like azepane, ML models can be trained to predict biological activity, toxicity, and pharmacokinetic profiles, thereby prioritizing the synthesis of the most promising candidates.

Machine learning encompasses a variety of techniques, including supervised and unsupervised learning. mdpi.com In supervised learning, an algorithm is trained on a labeled dataset, where both the input (e.g., molecular structure) and the correct output (e.g., biological activity) are known. mdpi.com This allows the model to learn a mapping function that can then be used to make predictions on new, unseen data. mdpi.com Common supervised learning algorithms used in drug discovery include Random Forest, Support Vector Machines (SVM), and various types of neural networks. nih.gov

For the design of azepane analogues, generative ML models are particularly relevant. These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns of chemical structures from a given dataset and then generate new, previously unseen molecules. researchgate.netyoutube.com By combining these generative models with reinforcement learning, where the model is rewarded for generating molecules with desirable properties (e.g., high predicted binding affinity to a target), researchers can guide the de novo design process towards specific therapeutic goals. youtube.com

Furthermore, ML is used for similarity analysis. By representing molecules as numerical vectors or fingerprints, ML algorithms can quantify the similarity between different compounds. This is useful for identifying analogues with similar properties or for exploring the chemical space around a known active compound.

The application of AI in chemistry is not without its challenges, including the need for large, high-quality datasets for training and the "black box" nature of some complex models. youtube.com However, the integration of AI and ML into the drug discovery workflow holds immense promise for accelerating the design and optimization of novel therapeutics based on the azepane scaffold and beyond. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Azepane Ring Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The azepane ring, being a seven-membered ring, possesses significant conformational flexibility, which can be challenging to study experimentally. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are therefore indispensable for understanding the dynamic behavior of this important heterocyclic system. rsc.orgnih.gov

Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For the azepane ring, several conformations such as chair, boat, and twist-boat have been investigated. nih.gov The relative stability of these conformers can be influenced by the presence and nature of substituents on the ring. For instance, a study on monofluorinated azepane rings demonstrated that the introduction of a single fluorine atom can significantly bias the conformational equilibrium, forcing the ring to adopt one major conformation. rsc.org This ability to control the conformation of the azepane ring through chemical modification is of great interest in drug design, as it can lead to more rigid and selective ligands.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and changes its conformation. aps.orgrsc.org When applied to azepane-containing molecules, MD simulations can:

Explore the conformational landscape of the azepane ring and identify the most populated conformational states.

Simulate the binding process of an azepane derivative to its target protein, providing insights into the dynamics of the interaction.

Predict the impact of solvent on the conformation and stability of the molecule.

In a broader context, MD simulations are used to study a wide range of biological systems, from single proteins to large biomolecular complexes, and are a valuable tool for validating and refining the results of molecular docking studies. nih.govrsc.org The combination of conformational analysis and MD simulations provides a powerful computational microscope for visualizing and understanding the complex behavior of flexible molecules like those containing the azepane ring system.

Mechanistic and Biochemical Investigations of Azepane 2 Carboxamide

Protein-Ligand Interaction Analysis

Detailed structural and biophysical analyses of Azepane-2-carboxamide (B11923136) hydrochloride binding to specific protein targets are not extensively reported in the scientific literature.

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Target Complexes

As of the current body of scientific literature, there are no publicly available X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures of Azepane-2-carboxamide hydrochloride in complex with a protein target. Such studies are crucial for visualizing the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding. The absence of this data means that the molecular basis for any potential biological activity of this specific compound remains uncharacterized at an atomic level.

Spectroscopic and Biophysical Methods for Binding Characterization

Comprehensive binding characterization of this compound using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy is not described in available research. These methods are essential for determining the thermodynamic and kinetic parameters of a protein-ligand interaction, such as the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and on/off rates. Without such studies, the affinity and specificity of this compound for any putative biological targets are unknown.

Enzyme Modulation and Kinetic Studies

There is a lack of specific published research detailing the effects of this compound on enzyme activity.

Enzyme Inhibition and Activation Assays

No specific enzyme inhibition or activation data for this compound is present in the reviewed literature. Standard enzymatic assays that would determine the half-maximal inhibitory concentration (IC50) or activation constant (Ka) against a panel of enzymes have not been reported for this compound.

Mechanistic Enzymology of Azepane-Target Interactions

Given the absence of primary assay data, there are no subsequent mechanistic enzymology studies for this compound. Such investigations would typically follow a confirmed enzyme interaction to elucidate the mechanism of action (e.g., competitive, non-competitive, uncompetitive inhibition) through detailed kinetic analyses, such as the generation of Lineweaver-Burk plots.

Receptor Binding and Modulation Studies

Information regarding the interaction of this compound with specific biological receptors is not available in the scientific literature. Radioligand binding assays or functional cell-based assays that would be used to determine the binding affinity (Ki) and functional activity (e.g., agonist, antagonist, or allosteric modulator) at various receptors have not been published for this particular molecule. Therefore, its potential as a receptor-targeting agent remains undetermined.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. nih.gov These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of the radiolabeled ligand by an unlabeled compound, such as an azepane-2-carboxamide derivative, the binding affinity of the test compound can be determined. This affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Several studies have investigated the receptor binding profiles of various azepane derivatives. For instance, a series of novel biphenyloxy-alkyl derivatives of azepane were synthesized and evaluated for their binding properties at the human histamine (B1213489) H₃ receptor. nih.gov One of the lead compounds, 1-(6-(3-phenylphenoxy)hexyl)azepane, demonstrated a high affinity with a Ki value of 18 nM. nih.gov Another derivative, 1-(5-(4-phenylphenoxy)pentyl)azepane, also showed significant affinity for the H₃ receptor with a Ki of 34 nM. nih.gov

In the context of cannabinoid receptors, a study focused on developing fluorinated ligands for the cannabinoid type 2 (CB₂) receptor. nih.gov While the core structure was an imidazole-4-carboxamide, modifications to an adamantane (B196018) substituent attached to the carboxamide highlighted the importance of lipophilicity in receptor binding. This principle of structure-activity relationship is broadly applicable in the design of azepane-based ligands.

The following table summarizes the binding affinities of selected azepane derivatives for their respective receptors.

| Compound | Receptor | Ki (nM) |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H₃ | 18 |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ | 34 |

Table 1: Binding affinities of selected azepane derivatives.

Functional Assays for Receptor Agonism and Antagonism

Beyond simply binding to a receptor, it is crucial to understand the functional consequence of this interaction. Functional assays determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (producing an effect opposite to that of an agonist). nih.gov

For the aforementioned azepane derivatives targeting the histamine H₃ receptor, their functional activity was assessed using a cAMP accumulation assay. The compound 1-(5-(4-phenylphenoxy)pentyl)azepane was classified as an antagonist, with an IC₅₀ value of 9 nM. nih.gov This indicates its ability to block the constitutive activity or agonist-induced activity of the H₃ receptor.

Functional assays are diverse and tailored to the specific receptor and signaling pathway being studied. For G-protein coupled receptors (GPCRs), common assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. For other receptor types, different functional readouts are employed. For example, in the study of sigma-2 receptor ligands, cell viability and caspase-3 activity assays were used to define agonists and antagonists based on their ability to induce apoptosis. nih.gov

The functional activity of selected azepane derivatives is presented in the table below.

| Compound | Receptor | Functional Activity | IC₅₀ (nM) |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ | Antagonist | 9 |

Table 2: Functional activity of a selected azepane derivative.

Protein-Protein Interaction (PPI) Modulators based on Azepane Structures

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.govajwilsonresearch.com Consequently, the modulation of PPIs with small molecules has emerged as a significant therapeutic strategy. nih.govresearchgate.net While the large and often flat interfaces of PPIs present a challenge for small molecule drug design, advances in computational and screening methods are enabling the discovery of effective PPI modulators. nih.govajwilsonresearch.com

The rigid, three-dimensional scaffold of the azepane ring makes it an attractive starting point for the design of PPI modulators. By functionalizing the azepane core with appropriate pharmacophores, it is possible to create molecules that can mimic key "hot-spot" residues at a PPI interface, thereby disrupting or stabilizing the interaction.

A notable example of targeting PPIs involves the development of inhibitors for the interaction between p53 and MDM2. nih.gov This interaction is a critical regulator of cell cycle and apoptosis, and its inhibition can restore the tumor-suppressing function of p53. nih.gov While specific azepane-2-carboxamide derivatives as p53-MDM2 inhibitors are not prominently detailed in the provided search results, the principles of designing small molecules to disrupt such interactions are well-established. nih.gov The design of such inhibitors often involves creating peptidomimetics that can effectively occupy the binding pocket on MDM2 that normally accommodates p53. ajwilsonresearch.com

Another area where azepane-like structures could be relevant is in the development of inhibitors of gamma-secretase, an enzyme involved in the processing of amyloid precursor protein, which is central to Alzheimer's disease pathology. nih.gov Substituted 2-oxo-azepane derivatives have been shown to be potent inhibitors of this enzyme, which itself is a complex of multiple protein subunits, highlighting the potential for azepane structures to modulate complex protein interactions. nih.gov

The development of PPI modulators is a rapidly evolving field, with computational tools playing an increasingly important role in the identification and optimization of lead compounds. researchgate.net The structural features of azepane-2-carboxamide and its derivatives offer a versatile platform for the design of novel molecules aimed at this important class of therapeutic targets.

In Vitro Biological System Studies

Cell-Based Efficacy and Biological Activity Assays

To determine if a compound has a desired biological effect, a variety of cell-based assays are employed. These assays measure cellular responses such as cell viability, proliferation, or the modulation of specific signaling pathways. nih.gov The choice of cell line and assay type depends on the therapeutic target of interest. For example, if Azepane-2-carboxamide (B11923136) hydrochloride were being investigated as an anti-cancer agent, its efficacy would be tested against a panel of human cancer cell lines. mdpi.com

Common assays include:

MTT or MTS Assays: These colorimetric assays measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in signal in the presence of the compound suggests cytotoxic or cytostatic activity.

Reporter Gene Assays: These assays are used to monitor the activation or inhibition of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the pathway of interest.

Enzyme-Linked Immunosorbent Assays (ELISA): These can quantify the production of specific proteins or signaling molecules (e.g., cytokines) by cells in response to treatment with the compound.

The results are typically reported as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which indicates the concentration of the compound required to produce a 50% response.

Table 2: Illustrative Data from a Cell Viability Assay (MTT) This table is for demonstrative purposes only.

| Compound | Cell Line | IC50 (µM) | Biological Effect |

|---|---|---|---|

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 | Cytotoxic |

| Compound X | A549 (Lung Cancer) | 5.2 | Cytotoxic |

| Compound Y | PC-3 (Prostate Cancer) | > 100 | Inactive |

Target Engagement Assays within Cellular Contexts

Confirming that a compound binds to its intended molecular target within a living cell is a crucial step to validate its mechanism of action and to ensure that the observed cellular effects are not due to off-target activities. nih.gov Several sophisticated techniques can be used to measure target engagement directly in a cellular environment.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot or other protein detection methods. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): These assays measure the proximity between two molecules tagged with a donor and an acceptor fluorophore. They can be adapted to measure the displacement of a known ligand by a test compound, thereby demonstrating target binding.

Fluorescent-tagged Ligands: A fluorescently labeled version of the compound can be synthesized. Its binding to the target protein can then be visualized and quantified within cells using high-content imaging systems. nih.gov

These assays provide definitive evidence that the compound reaches and interacts with its target in a physiologically relevant setting.

Ex Vivo and in Vivo Preclinical Research Models

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a drug is processed by the body and the effects it has. Animal models are extensively used for this purpose, with data from these studies helping to determine the therapeutic potential of a compound. The primary goal is to understand the relationship between the concentration of the drug in the body and its pharmacological response.

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis in Animal Systems

ADME studies are crucial for characterizing the disposition of a drug candidate within an organism. These studies investigate the journey of the compound from administration to elimination.

Absorption: This phase examines how the compound is taken up by the body. For orally administered drugs, this involves passage through the intestinal wall. In preclinical animal models, this is often assessed by measuring the concentration of the compound in the bloodstream over time after administration.

Distribution: Once absorbed, the compound is distributed throughout the body via the circulatory system. Researchers aim to understand which tissues and organs the compound penetrates. This is often studied using techniques like whole-body autoradiography in rodents, which provides a visual representation of the drug's distribution.

Metabolism: The body's enzymatic systems, primarily in the liver, chemically modify foreign compounds. Understanding the metabolic pathways of a compound like Azepane-2-carboxamide (B11923136) hydrochloride is vital, as its metabolites could be active, inactive, or even toxic. In vitro studies using liver microsomes or hepatocytes from different species, including humans, are often conducted to predict metabolic pathways.

Excretion: The final stage is the removal of the compound and its metabolites from the body, typically via urine or feces. The routes and rate of excretion are determined by analyzing these excreta in animal models.

A hypothetical ADME profile for Azepane-2-carboxamide hydrochloride in a rodent model might look like the data presented in Table 1.

Table 1: Hypothetical ADME Profile of this compound in Rats

| Parameter | Value |

| Absorption | |

| Bioavailability (Oral) | 60% |

| Tmax (Time to Peak Plasma Concentration) | 1.5 hours |

| Distribution | |

| Volume of Distribution (Vd) | 2.5 L/kg |

| Protein Binding | 85% |

| Metabolism | |

| Primary Site | Liver |

| Major Metabolites | Hydroxylated and glucuronidated forms |

| Excretion | |

| Primary Route | Renal (Urine) |

| Elimination Half-life (t1/2) | 4 hours |

Bioanalytical Method Development for Biological Samples in Preclinical Studies

The accurate quantification of a drug and its metabolites in biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic analysis. This requires the development and validation of robust bioanalytical methods.

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most common techniques used for this purpose due to their high sensitivity and specificity. The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters are outlined in Table 2.

Table 2: Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

| Selectivity and Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of scatter between a series of measurements. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

Efficacy Evaluation in Relevant Animal Models

To assess the therapeutic potential of this compound, it would be tested in animal models that mimic human diseases. The choice of the animal model is critical and depends on the intended therapeutic indication for the compound. For instance, if this compound is being investigated as an anti-inflammatory agent, a carrageenan-induced paw edema model in rats could be used.

The efficacy is typically evaluated by measuring relevant biomarkers or clinical signs of the disease in the animal model. A hypothetical study design and results for an anti-inflammatory model are presented in Table 3.

Table 3: Hypothetical Efficacy of this compound in a Rat Model of Inflammation

| Treatment Group | Paw Volume (mL) at 4 hours | % Inhibition of Edema |

| Control (Vehicle) | 1.25 | - |

| This compound | 0.75 | 40% |

| Positive Control (Indomethacin) | 0.65 | 48% |

Development and Characterization of Genetically Altered and Induced Disease Animal Models for Azepane Research

Modern drug discovery often utilizes genetically modified animal models to better replicate human diseases. Techniques like CRISPR-Cas9 allow for the precise editing of genes to create models with specific genetic mutations that are known to cause disease in humans. For example, if this compound were intended for a genetic disorder, a transgenic mouse model carrying the human disease-causing gene could be developed.

Induced disease models are also widely used. These involve chemically or surgically inducing a disease state in an animal. For instance, a high-fat diet can be used to induce obesity and type 2 diabetes in rodents, creating a relevant model for testing anti-diabetic drugs. The characterization of these models involves confirming that they exhibit a phenotype consistent with the human disease.

Research on Azepane 2 Carboxamide Hydrochloride Derivatives and Analogues

Design Principles for Novel Azepane Carboxamide Scaffolds

The design of novel azepane carboxamide scaffolds is guided by several key principles aimed at optimizing pharmacological activity and drug-like properties. The inherent flexibility of the seven-membered azepane ring presents both a challenge and an opportunity for drug designers. lifechemicals.com Controlling the ring's conformation is crucial, as this can significantly influence the compound's bioactivity. lifechemicals.com

One successful strategy involves using naturally occurring azepane derivatives as a template. For example, the fungal metabolite (-)-balanol, a known ATP-competitive inhibitor of protein kinase, has served as a scaffold for developing new analogues with potential as antitumor agents. lifechemicals.com This approach leverages the inherent biological activity of the natural product as a starting point for further optimization.

Another important design principle is the creation of annulated azepane rings, which are seven-membered rings fused with other cyclic structures. These are important structural motifs in many natural products and active pharmaceutical ingredients. Developing enantioselective synthetic routes to these fused systems, which often contain multiple stereogenic centers, is a key area of research for creating new, biologically active compounds.

Furthermore, the exploration of uncharted chemical space through the generation of novel databases of ring systems has led to the discovery of unprecedented chiral bicyclic azepanes with potent neuropharmacological activity. nih.gov This highlights the potential of systematically exploring new molecular frameworks to identify innovative drug scaffolds.

Impact of Substituent Modifications on Biological Activity and Selectivity

The modification of substituents on the azepane carboxamide scaffold is a fundamental strategy for modulating biological activity and achieving selectivity for specific targets. Structure-activity relationship (SAR) studies are crucial in understanding how different functional groups at various positions on the azepane ring and the carboxamide moiety influence the compound's pharmacological profile.

The following table illustrates the impact of methyl substitution on the inhibitory activity of azepanone-based cathepsin K inhibitors:

| Compound | Substitution | Cathepsin K Ki (nM) |

| 1 | Unsubstituted | 0.16 |

| 2 | 5-Methyl | 0.063 |

| 7 | 6-Methyl | - |

| 10 | 7-cis-Methyl | 0.041 |

Data sourced from Yamashita, D. S., et al. (2007). researchgate.net

In another example, the N-benzylation of a chiral bicyclic azepane was found to be a key determinant for its activity as a potent inhibitor of monoamine transporters. nih.gov The position of the benzyl (B1604629) group and the stereochemistry of the fused ring system significantly influenced the inhibitory potency and selectivity towards norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT) transporters.

The table below shows the inhibitory concentrations (IC50) of N-benzylated bicyclic azepane enantiomers against monoamine transporters:

| Compound | Target | IC50 (nM) |

| (R,R)-1a | NET | 60 ± 7 |

| DAT | 230 ± 12 | |

| SERT | 250 ± 32 | |

| (S,S)-1a | NET | 1600 ± 100 |

Data sourced from Carrel, A., et al. (2025). nih.gov

These examples underscore the critical role of systematic substituent modifications in fine-tuning the biological activity and selectivity of azepane carboxamide derivatives.

Structure-Based Design Approaches for Azepane Analogues

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors. This approach has been instrumental in the development of novel azepane analogues.

A key aspect of SBDD is the use of techniques like X-ray crystallography to determine the co-crystal structure of a ligand bound to its target protein. This provides invaluable insights into the binding mode and the specific molecular interactions that are crucial for affinity. For example, in the optimization of 7-azaindole-pyrrolidine amides as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, the X-ray co-crystal structure of a lead compound confirmed the modeling hypotheses and guided further design efforts, leading to analogues with single-digit nanomolar potency.

Molecular modeling and docking studies are also integral to SBDD. These computational techniques allow researchers to predict how different analogues will bind to the target's active site and to prioritize the synthesis of compounds with the most favorable predicted interactions. This approach was successfully employed in the design of selective CDK9 inhibitors, where hypotheses about extending into a hydrophobic pocket and interacting with key residues were formulated based on crystal structures and then tested through the synthesis and evaluation of new analogues.

Future Perspectives and Unexplored Research Avenues

Emerging Synthetic Methodologies for Azepane-2-carboxamide (B11923136)

The development of efficient and stereoselective synthetic methods is crucial for accessing novel azepane derivatives. Recent advancements have focused on innovative strategies to construct the seven-membered azacycle, a task often hindered by challenging cyclization kinetics. nih.gov

One emerging approach involves the formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene, followed by selective annulations to afford azepane derivatives. This method offers a time-saving procedure with good functional group tolerance. acs.org Another novel strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Furthermore, osmium-catalyzed tethered aminohydroxylation has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This method allows for the stereoselective formation of the C–N bond with excellent control. nih.govacs.org The use of N-propargylamines as versatile building blocks is also gaining traction for the synthesis of 1,4-diazepane cores, highlighting the trend towards atom economy and shorter synthetic routes. rsc.org

Future efforts in this area will likely focus on developing even more efficient, sustainable, and versatile synthetic protocols. This includes the exploration of novel catalysts, the use of readily available starting materials, and the development of one-pot reactions to streamline the synthesis of complex azepane-2-carboxamide derivatives.

Advanced Computational and AI-Driven Discovery in Azepane Chemistry

Key applications of AI in this context include:

Target Identification: AI algorithms can analyze genomic, proteomic, and metabolomic data to identify and validate novel biological targets for azepane derivatives. nih.gov

Virtual Screening and Lead Generation: Machine learning and deep learning models can screen large virtual libraries of compounds to predict their binding affinity and potential activity against specific targets. nih.govnih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally. chapman.edu

De Novo Drug Design: Generative AI models can design entirely new molecules with desired physicochemical and biological properties, expanding the chemical space for azepane-based drug discovery. patsnap.com

Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new azepane derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govnih.gov

Identification of Novel Biological Targets and Pathways for Azepane Derivatives

While azepane derivatives have shown promise against a range of known biological targets, a significant future direction lies in the identification of novel targets and pathways. nih.gov The structural diversity of the azepane scaffold suggests its potential to interact with a wide array of biological macromolecules. nih.gov

Recent research has highlighted the potential of azepane-based compounds in various therapeutic areas, including as anticancer, anti-tubercular, and anti-Alzheimer's agents, as well as inhibitors of enzymes like α-glucosidase. nih.gov For instance, novel azaacridine derivatives have been synthesized as DNA-binding ligands and topoisomerase II inhibitors, demonstrating potent antiproliferative activity. nih.gov

Integration of Multi-Omics Data in Azepane Research

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic and systems-level understanding of the biological effects of azepane derivatives. nih.govmaastrichtuniversity.nl This approach moves beyond single-data-type analysis to provide a comprehensive view of the molecular changes induced by these compounds within a biological system. mdpi.com

By combining different omics datasets, researchers can:

Elucidate Mechanisms of Action: Integrating data from different molecular levels can help to unravel the complex biological networks and pathways modulated by azepane compounds. nih.gov

Identify Biomarkers: Multi-omics analysis can lead to the discovery of predictive biomarkers for drug response, enabling the selection of patient populations most likely to benefit from a particular azepane-based therapy. nih.gov

Personalize Medicine: A comprehensive understanding of a patient's molecular profile through multi-omics can guide the development of tailored treatment strategies using azepane derivatives. nih.gov

Bioinformatics pipelines and machine learning algorithms are essential for integrating and interpreting these large and complex datasets. researchgate.netfrontiersin.org The application of multi-omics strategies in azepane research will be crucial for advancing from a one-size-fits-all approach to a more precise and personalized form of medicine. nih.govastrazeneca.com

Q & A

Q. What are the recommended synthetic routes for Azepane-2-carboxamide hydrochloride, and how can purity be validated?

this compound is typically synthesized via multi-step organic reactions, including ring-closure strategies for the azepane core and subsequent carboxamide formation. A patent (EP 3758766) describes a method involving cyclization of precursor amines and acid-mediated coupling . Post-synthesis, purity validation requires orthogonal techniques:

- HPLC (high-performance liquid chromatography) for quantitative analysis.

- NMR (¹H/¹³C) to confirm structural integrity and detect residual solvents.

- Mass spectrometry (ESI-MS) for molecular weight verification .

Table 1: Characterization Techniques

| Method | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area (>98% purity) |

| NMR | Structural confirmation | Chemical shifts (δ 1.5–3.5 ppm for azepane protons) |

| ESI-MS | Molecular ion verification | m/z 189.1 [M+H]⁺ |

Q. How should researchers handle stability and storage of this compound?

Stability studies indicate that the compound is hygroscopic and degrades under prolonged exposure to light or elevated temperatures. Recommended storage conditions:

- Temperature : –20°C in airtight containers.

- Environment : Desiccated with silica gel to prevent hydrolysis . Contradictions in safety data sheets (e.g., conflicting humidity thresholds) suggest conducting in-house stability tests under controlled conditions (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) .

Q. What in vitro assays are suitable for initial pharmacological screening?

For receptor-binding studies:

- Radioligand displacement assays (e.g., using tritiated ligands) to measure affinity (IC₅₀ values).

- Functional assays (e.g., cAMP accumulation for GPCR targets) to assess agonism/antagonism . Ensure assay buffers (pH 7.4, 0.1% BSA) are optimized to prevent compound precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values across studies may arise from assay heterogeneity (e.g., cell line variability, ligand batch differences). To address this:

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

Key factors include:

- Dosing regimen : Single vs. multiple doses (e.g., 10 mg/kg IV vs. oral gavage).

- Sampling schedule : Collect plasma/tissue samples at t = 0.5, 1, 2, 4, 8, 24 h post-dose.

- Analytical validation : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL . Table 2: Pharmacokinetic Parameters

| Parameter | Value (Mean ± SD) | Method |

|---|---|---|

| Cₘₐₓ | 450 ± 30 ng/mL | LC-MS/MS |

| t₁/₂ | 3.2 ± 0.5 h | Non-compartmental analysis |

Q. How should researchers design studies to assess metabolite toxicity?

- Phase I metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF.

- Reactive metabolite screening : Use glutathione-trapping assays to detect electrophilic intermediates .

- In silico tools : Apply ADMET Predictor to prioritize metabolites for in vitro cytotoxicity testing (e.g., HepG2 cell viability assays) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio, catalyst loading) using a factorial design.

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .

Methodological Guidance for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.